1-(4-chlorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide
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Overview
Description
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis and Chemical Structure Analysis: This compound has been studied for its synthesis and structural analysis. For instance, Upadhyaya et al. (1997) explored the synthesis and structural properties of related compounds, providing insights into the chemical shifts and coupling constants through extensive 1H and 13C NMR spectroscopy. The structure of certain derivatives was confirmed by X-ray crystallography (Upadhyaya et al., 1997).
Pharmaceutical Research
- Methanesulfonic Acid Salt Forms of Related Compounds: The methanesulfonic acid salt forms of compounds closely related to 1-(4-chlorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide have been prepared and characterized, as explored by Eberlin et al. (2013). This study involved single-crystal X-ray diffraction to understand the structural aspects of these compounds (Eberlin et al., 2013).
Chemical Transformation Studies
- Microbial Transformation: Jiu et al. (1977) investigated the microbial transformation of a closely related compound, 8-chloro-10,11-dihydrodibenz(b,f)(1,4)oxazepine. This study provided valuable information on how such compounds can be transformed by various fungi into new derivatives, highlighting potential pathways for chemical modifications (Jiu et al., 1977).
Catalytic Reactions and Synthesis
- Catalytic Reactions and Derivative Synthesis: Munck et al. (2017) reported on the catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral derivatives. This research contributes to the understanding of how such compounds can be used in catalytic reactions to produce optically active derivatives (Munck et al., 2017).
Mechanism of Action
The compound is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine, which are known to be selective inhibitors of the Dopamine D2 receptor . They are used in treating patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4S/c1-24-18-4-2-3-5-20(18)28-19-11-10-16(12-17(19)21(24)25)23-29(26,27)13-14-6-8-15(22)9-7-14/h2-12,23H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKQLSJOHCHWIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)CC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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